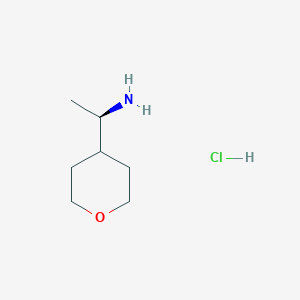

(1R)-1-(オキサン-4-イル)エタン-1-アミン塩酸塩

説明

(1R)-1-(oxan-4-yl)ethan-1-amine hydrochloride is a useful research compound. Its molecular formula is C7H16ClNO and its molecular weight is 165.66 g/mol. The purity is usually 95%.

BenchChem offers high-quality (1R)-1-(oxan-4-yl)ethan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R)-1-(oxan-4-yl)ethan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medicine

化合物「(1R)-1-(オキサン-4-イル)エタン-1-アミン塩酸塩」は、生物学的システムと相互作用する可能性のある化学構造を持つため、医学において潜在的な用途があります。 しかし、医学における具体的な用途は、利用可能なリソースには詳細に記載されていません .

Pharmacology

薬理学では、この化合物は、薬理活性を有するより複雑な分子の合成における前駆体または中間体として使用できます。 薬物開発におけるその役割は、明示的には述べられていませんが、その構造的特性を考えると、重要な役割を果たしている可能性があります .

Biochemistry

生化学的に、「(1R)-1-(オキサン-4-イル)エタン-1-アミン塩酸塩」は、酵素相互作用、受容体結合研究、またはより大きな生体分子の構成要素に関する研究に関与している可能性があります。 正確な生化学的用途は、さらなる調査が必要です .

Materials Science

材料科学では、特に有機成分が必要な場合、この化合物を新規材料やコーティングの形成における特性について調査できます。 このような用途の詳細については、さらに調査する必要があります .

Analytical Chemistry

分析化学では、「(1R)-1-(オキサン-4-イル)エタン-1-アミン塩酸塩」を化学分析および測定における標準物質または試薬として使用できます。 その正確な役割は、実施される分析の種類によって異なります .

Environmental Science

環境科学の用途には、この化合物を有機化合物の分解に関する研究で使用したり、環境運命および輸送実験のトレーサーとして使用したりすることが含まれます。 検索結果には、詳細な用途が記載されていません .

Agricultural Science

農学では、「(1R)-1-(オキサン-4-イル)エタン-1-アミン塩酸塩」を農薬の合成に使用したり、植物生化学に関する研究の一部として使用したりすることに関心があるかもしれません。 具体的な用途を特定するには、さらなる調査が必要です .

生物活性

(1R)-1-(oxan-4-yl)ethan-1-amine hydrochloride is a chiral compound characterized by its oxane ring structure and secondary amine functionality. Its unique chemical properties suggest significant potential for various biological activities, particularly in neuropharmacology and therapeutic applications. This article explores the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

- Chemical Name : (1R)-1-(oxan-4-yl)ethan-1-amine hydrochloride

- Molecular Formula : C7H16ClNO

- Molecular Weight : 165.66 g/mol

- CAS Number : 1269756-03-7

The presence of the oxane ring enhances the compound's stability and solubility, which are crucial for its biological interactions .

The biological activity of (1R)-1-(oxan-4-yl)ethan-1-amine hydrochloride is primarily mediated through its interaction with neurotransmitter receptors and other biological macromolecules. The secondary amine group allows for protonation and nucleophilic substitution reactions, which can influence enzyme activity and receptor binding.

Potential Mechanisms:

- Neurotransmitter Modulation : The compound may act as an agonist or antagonist at specific neurotransmitter receptors, potentially influencing synaptic transmission and neuronal health.

- Enzyme Interactions : It may serve as a substrate or inhibitor in various metabolic pathways, modulating enzyme activity essential for neurological function .

Biological Activities

Research indicates that (1R)-1-(oxan-4-yl)ethan-1-amine hydrochloride exhibits several significant biological activities:

Neuroprotective Effects

Studies have shown that compounds structurally similar to (1R)-1-(oxan-4-yl)ethan-1-amine hydrochloride have neuroprotective properties. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.

Therapeutic Applications

The compound's potential applications include:

- Treatment of neurological disorders such as depression and anxiety.

- Development of neuroprotective agents for conditions like Alzheimer's disease.

Comparative Analysis with Similar Compounds

| Compound Name | Structure/Functional Groups | Biological Activity |

|---|---|---|

| 2-Aminoethyl oxane | Oxane ring + amino group | Neurotransmitter modulation |

| 3-Hydroxybutylamine | Aliphatic amine | Antidepressant effects |

| 2-(Methylamino)butanoic acid | Aliphatic chain + amino acid | Muscle growth stimulant |

| N,N-Dimethylglycine | Amino acid derivative | Cognitive enhancement |

The unique oxane ring structure of (1R)-1-(oxan-4-yl)ethan-1-amine hydrochloride provides distinct conformational properties that may enhance its binding affinity to specific receptors compared to other amines. Its chiral nature allows for selective interactions that lead to varied biological effects not observed in non-chiral counterparts .

Study 1: Neuroprotective Mechanisms

A study published in a pharmacology journal explored the neuroprotective effects of (1R)-1-(oxan-4-yl)ethan-1-amine hydrochloride on cultured neuronal cells exposed to oxidative stress. Results indicated a significant reduction in cell death and oxidative damage markers when treated with the compound, suggesting its potential as a therapeutic agent in neurodegenerative diseases .

Study 2: Receptor Interaction Analysis

In another investigation, researchers utilized radiolabeled binding assays to assess the interaction of (1R)-1-(oxan-4-yl)ethan-1-amine hydrochloride with various neurotransmitter receptors. The findings revealed selective binding affinity towards serotonin receptors, indicating its potential role in modulating serotonergic pathways relevant to mood regulation .

特性

IUPAC Name |

(1R)-1-(oxan-4-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-6(8)7-2-4-9-5-3-7;/h6-7H,2-5,8H2,1H3;1H/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDFIFVOGSYITNL-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCOCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1CCOCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269756-03-7 | |

| Record name | 2H-Pyran-4-methanamine, tetrahydro-α-methyl-, hydrochloride (1:1), (αR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1269756-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。